6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound characterized by a benzene ring fused to a seven-membered oxazepine ring. The presence of a fluorine atom at the sixth position enhances its chemical properties and biological activity. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Some commercial suppliers offer this compound, primarily as a reference standard for pharmaceutical testing. This suggests potential applications in drug discovery or development, but the specific research areas are not documented.
Molecules with a similar core structure, such as 1,4-benzoxazepines, have been explored for various biological activities including anticonvulsant and anxiolytic effects []. However, further research is needed to determine if 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine shares similar properties.
Compounds related to 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine have exhibited significant biological activities. These include potential effects on serotonin receptors, making them candidates for treating mood disorders and other neurological conditions. Additionally, studies have indicated that modifications to the benzoxazepine structure can influence its pharmacological profile, enhancing selectivity and potency against specific biological targets .
The synthesis of 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be approached through several methods:
Interaction studies involving 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine often focus on its binding affinity to various receptors. For instance, research has shown that modifications in the benzene or oxazepine rings can significantly affect how the compound interacts with serotonin receptors or other neurotransmitter systems . Understanding these interactions is crucial for optimizing its use in therapeutic applications.
Several compounds share structural similarities with 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | Fluorine at position 7 | Different biological activity profile |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Benzodiazepine core | Potential anxiolytic effects |
| 4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Boc protection group | Enhanced stability for synthetic applications |
These compounds illustrate variations in fluorination patterns and functional groups that influence their chemical behavior and biological activities.
The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered 1,4-benzoxazepine ring. The fluorine atom occupies the sixth position on the benzene ring, while the tetrahydro designation indicates partial saturation of the heterocyclic ring. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| SMILES Notation | FC1=C2CNCCOC2=CC=C1 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The fluorine substituent at position 6 enhances electronegativity, influencing dipole moments (calculated logP: 1.95) and solubility profiles. X-ray crystallography data for analogous compounds reveals planar aromatic systems with dihedral angles <10° between fused rings, suggesting strong π-conjugation.
The conceptual foundation for benzoxazepine chemistry emerged from the pioneering work of Leo Sternbach at Hoffmann-La Roche in 1955, who accidentally discovered the first benzodiazepine, chlordiazepoxide [1]. This serendipitous discovery established seven-membered heterocyclic scaffolds as pharmaceutically important structures, laying the groundwork for future exploration of related benzoxazepine compounds [1] [2]. The success of benzodiazepines in clinical applications demonstrated the therapeutic potential of seven-membered rings containing nitrogen and oxygen atoms, which would later influence the development of benzoxazepine derivatives [3].
The systematic investigation of benzoxazepine structures began in earnest during the 1960s and 1970s, as pharmaceutical researchers recognized the potential of these heterocyclic compounds for medicinal applications [4]. Early synthetic approaches involved cyclization reactions of aminophthalides in polyphosphoric acid, representing the first methodical attempts to construct the benzoxazepine core structure [4]. These initial efforts established the fundamental chemistry needed to access benzoxazepine scaffolds, though the synthetic methods were limited in scope and efficiency.
The 1990s marked a pivotal period in the development of fluorinated heterocyclic compounds in medicinal chemistry, as researchers began to appreciate the profound impact of fluorine substitution on bioavailability, metabolic stability, and pharmacological properties [5]. This recognition laid the groundwork for the subsequent development of fluorinated benzoxazepine derivatives, including the target compound 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [5].
The early 2000s witnessed an acceleration in kinase inhibitor drug development, with pharmaceutical companies focusing intensively on ATP-competitive kinase inhibitors for cancer therapy [6]. During this period, benzoxazepine scaffolds emerged as promising platforms for kinase inhibition, offering unique structural features that could provide selectivity advantages over existing inhibitor classes [6]. The recognition that benzoxazepine cores could serve as effective kinase inhibitor frameworks represented a crucial turning point in the compound class's development trajectory.
A landmark achievement in benzoxazepine research occurred in 2013 with the discovery of XL388, a benzoxazepine-containing mammalian target of rapamycin inhibitor developed by researchers at Exelixis [7]. This compound exhibited exceptional potency with low nanomolar activity and demonstrated greater than 1000-fold selectivity over related phosphoinositide 3-kinase kinases [7]. The success of XL388 validated the benzoxazepine scaffold as a viable pharmaceutical platform and provided the first concrete evidence of the therapeutic potential of this compound class [7].
The development of XL388 involved extensive structure-activity relationship studies that optimized the tetrahydrobenzo[f] [8] oxazepine core structure [10]. Researchers identified that the compound consists of three chemically rich, distinct fragments: the tetrahydrobenzo[f] [8] oxazepine core, an aminopyridyl fragment, and a substituted methylsulfonylbenzoyl fragment [10]. This modular approach to benzoxazepine design established important principles for future development of related compounds [10].
The successful transition from laboratory discovery to industrial production represented another crucial milestone in benzoxazepine development. In 2015, researchers reported the process development and scale-up of benzoxazepine-containing kinase inhibitors, demonstrating the feasibility of large-scale manufacturing [11]. The scaled synthesis successfully produced over 15 kilograms of starting materials with overall yields of 42% and 58% respectively, establishing the industrial viability of benzoxazepine-based pharmaceuticals [11].
The manufacturing process involved a telescoped sequence that afforded 7.5 kilograms of elaborated intermediate in 63% yield, followed by coupling reactions that produced 7.6 kilograms of the target compound in 84% yield [11]. The final product was obtained with 99.7% high-performance liquid chromatography purity, demonstrating the robustness of the synthetic approach [11]. These achievements proved that benzoxazepine compounds could be manufactured at commercial scale with the quality standards required for pharmaceutical applications [11].
The period from 2015 to 2016 marked significant advances in the synthetic methodology for fluorinated benzoxazepine preparation. Researchers at Technische Universität München developed a metal-free method for the synthesis of 4-fluoro-1,3-benzoxazepines using a fluorination/aryl migration/cyclization cascade strategy [12]. This innovative approach employed bench-stable hypervalent iodine reagents as electrophilic fluorine sources, providing a practical alternative to transition metal-catalyzed methods [12].
The metal-free fluorination methodology demonstrated remarkable efficiency, enabling the synthesis of 20 structurally diverse congeners in high yields with excellent regio- and diastereoselectivity [12]. This breakthrough provided synthetic chemists with new tools for accessing fluorinated benzoxazepine derivatives, including compounds structurally related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [12].
| Year | Milestone | Significance | Relevance to Benzoxazepines |
|---|---|---|---|
| 1955 | First benzodiazepine discovered by Leo Sternbach at Hoffmann-La Roche | Foundation for heterocyclic chemistry and pharmaceutical applications | Established seven-membered heterocyclic scaffolds as pharmaceutically important |
| 1960s-1970s | Early benzoxazepine synthesis research begins | Academic investigation of benzoxazepine core structures | Initial exploration of benzoxazepine as therapeutic scaffold |
| 1990s | Development of fluorinated heterocyclic compounds in medicinal chemistry | Recognition of fluorine's impact on bioavailability and stability | Laying groundwork for fluorinated benzoxazepine derivatives |
| 2000s | Kinase inhibitor drug development acceleration | Focus on ATP-competitive kinase inhibitors for cancer therapy | Benzoxazepine scaffolds emerge as kinase inhibitor platforms |
| 2013 | Discovery of XL388 (benzoxazepine-containing mammalian target of rapamycin inhibitor) | First highly potent and selective mammalian target of rapamycin inhibitor with benzoxazepine core | Validation of benzoxazepine scaffold for pharmaceutical applications |
| 2015 | Process development and scale-up of benzoxazepine kinase inhibitors reported | Industrial-scale synthesis methods developed for pharmaceutical production | Practical manufacturing approaches for benzoxazepine-based drugs |
| 2015-2016 | Metal-free fluorination methods for benzoxazepine synthesis developed | Novel synthetic approaches for fluoro-benzoxazepine preparation | Direct relevance to 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine synthesis |
| 2018-2020 | Advanced synthetic methodologies for benzoxazepine derivatives | Sophisticated cyclization and fluorination cascade reactions | Enhanced synthetic accessibility of fluorinated benzoxazepine compounds |
The development of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related compounds has been documented through numerous significant research publications that have shaped the field's progression.
| Year | Authors | Publication | Key Finding | Chemical Structure Focus | Impact |
|---|---|---|---|---|---|
| 2013 | Hunt et al. | Journal of Medicinal Chemistry | XL388 showed low nanomolar activity with greater than 1000-fold selectivity over phosphoinositide 3-kinase kinases | Tetrahydrobenzo[f] [8] oxazepine core with substituted aminopyridyl and benzoyl fragments | First demonstration of benzoxazepine scaffold as highly selective kinase inhibitor platform |
| 2015 | Leahy et al. | Organic Process Research & Development | Successfully scaled synthesis to produce 7.6 kg of target compound with 99.7% high-performance liquid chromatography purity | Three-fragment assembly: tetrahydrobenzo[f] [8] oxazepine core, aminopyridyl, and methylsulfonylbenzoyl | Established industrial-scale manufacturing feasibility for benzoxazepine-based pharmaceuticals |
| 2016 | Ulmer et al. | Chemistry - A European Journal | Developed fluorination/aryl migration/cyclization cascade using hypervalent iodine reagents | 4-fluoro-1,3-benzoxazepines via novel cyclization methodology | Provided metal-free synthetic route to fluorinated benzoxazepine derivatives |
| 2018 | Leahy et al. | American Chemical Society Symposium Series | Manufactured 7.8 kg of XL388 under current Good Manufacturing Practice conditions with 21% overall yield over eight steps | Complete structural optimization of tetrahydrobenzo[f] [8] oxazepine scaffold | Demonstrated commercial viability and regulatory compliance for benzoxazepine drug manufacturing |
The molecular structure of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (molecular formula C9H10FNO, molecular weight 167.18 g/mol) features a distinctive seven-membered ring system that incorporates both nitrogen and oxygen heteroatoms [8] [9]. The compound is characterized by its tetrahydro saturation pattern, which refers to the presence of four additional hydrogen atoms compared to the fully unsaturated benzoxazepine system [8].
The CAS number 1547037-42-2 uniquely identifies this compound, and its IUPAC name is 6-fluoro-2,3,4,5-tetrahydrobenzo[f] [8]oxazepine [9] [10]. The structural formula demonstrates the fluorine atom positioned at the 6-position of the benzene ring, which significantly influences the compound's physicochemical properties and biological activity [8] [9] [10].
The SMILES notation c1cc2c(c(c1)F)CNCCO2 provides a compact representation of the molecular structure, while the InChI key KCQUZQKHNJTTTE-UHFFFAOYSA-N serves as a unique identifier for database searches [9] [10]. The compound exhibits a boiling point of 253.5±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³, indicating its solid-state properties under standard conditions [8].
Benzoxazepines have earned recognition as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties [1] [2] [3]. The seven-membered ring system provides optimal spatial arrangement for binding to various receptors and enzymes, making it a versatile platform for drug discovery and development [3] [11] [12].
The privileged nature of benzoxazepines stems from their structural similarity to naturally occurring compounds and their ability to mimic biologically active conformations [2] [11]. Research has demonstrated that these compounds can effectively interact with neurotransmitter systems, ion channels, and various enzyme targets, contributing to their widespread therapeutic applications [13] [14] [15].
Benzoxazepine derivatives exhibit a remarkable range of biological activities, with particular prominence in central nervous system disorders [1] [16] [17]. The therapeutic applications include anxiolytic, anticonvulsant, antipsychotic, analgesic, and anti-inflammatory activities, demonstrating the versatility of this heterocyclic scaffold [1] [17] [18].
Recent research has highlighted the potential of benzoxazepines in treating various conditions beyond neurological disorders [5] [6] [18]. Studies have shown promising activities against cancer, cardiovascular diseases, and infectious diseases, expanding the therapeutic scope of these compounds [6] [18] [19]. The seven-membered N-heterocycles reveal wide-ranging biological activities, including antibacterial, anticancer, antiviral, and antiparasitic properties [18].
The pharmacological significance of benzoxazepines extends to their interaction with multiple molecular targets [13] [14] [15]. These compounds demonstrate affinity for GABA receptors, calcium channels, and various neurotransmitter systems, contributing to their therapeutic efficacy in neurological conditions [13] [15]. The specific molecular interactions depend on the substitution pattern and stereochemistry of the benzoxazepine scaffold [14] [15].
Research has identified several key pharmacological targets for benzoxazepine derivatives, including cyclin-dependent kinases, mTOR (mechanistic target of rapamycin), and various receptor systems [20] [19]. The compound XL388, a benzoxazepine-containing mTOR inhibitor, exemplifies the potential of this scaffold in cancer therapy, demonstrating low-nanomolar activity and high selectivity [20].
The introduction of fluorine into heterocyclic compounds represents a fundamental strategy in modern medicinal chemistry [4] [5] [6]. Fluorinated heterocycles, including fluorinated benzoxazepines, exhibit enhanced biological potency, improved metabolic stability, and increased bioavailability compared to their non-fluorinated counterparts [4] [6] [21].
The presence of fluorine in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine imparts several advantageous properties [4] [5] [6]. The electronegative fluorine atom influences the molecular electrostatic potential, potentially enhancing binding affinity to target proteins [5] [6]. Additionally, the C-F bond's high strength contributes to improved metabolic stability, reducing the compound's susceptibility to enzymatic degradation [6] [22].
Fluorinated organic compounds have gained significant importance in pharmaceutical development, with more than 20% of marketed medications containing fluorine atoms [6] [22]. The strategic incorporation of fluorine allows for fine-tuning of pharmacokinetic properties, including membrane permeability and protein binding affinity [6] [22].
The synthesis of benzoxazepine derivatives has evolved significantly, with multiple synthetic approaches now available [23] [24] [25]. Traditional methods involve condensation reactions between aminophenols and appropriate carbonyl compounds, followed by cyclization to form the seven-membered ring [23] [24]. More recent advances include microwave-assisted synthesis, which offers improved reaction efficiency and reduced reaction times [26] [4].
The synthetic accessibility of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has been enhanced through the development of metal-free synthetic approaches [4] [27] [28]. Base-mediated synthesis strategies have emerged as particularly effective for constructing imidazole-fused benzoxazepines and related structures [27] [28]. These methodologies offer advantages in terms of environmental sustainability and cost-effectiveness [4] [27].
Recent synthetic innovations include the use of deep eutectic solvents and green chemistry approaches for benzoxazepine synthesis [16] [29]. Sequential cycloaddition and annulation reactions have been developed for the modular synthesis of dihydrobenzoxazines, tetrahydrobenzoxazepines, and related structures [29] [30].
The structure-activity relationships of benzoxazepine derivatives reveal the critical importance of substitution patterns in determining biological activity [2] [11] [31]. The position and nature of substituents on the benzoxazepine scaffold significantly influence pharmacological properties, including potency, selectivity, and metabolic stability [2] [31].
Research has demonstrated that fluorine substitution at specific positions can dramatically alter the biological profile of benzoxazepine derivatives [4] [5] [6]. The 6-fluoro substitution in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is particularly significant, as this position allows for optimal interaction with biological targets while maintaining favorable physicochemical properties [4] [5].
The tetrahydro saturation pattern also contributes to the structure-activity relationships, potentially influencing conformational flexibility and binding interactions [2] [11]. The reduced aromaticity in the saturated portions of the molecule may provide advantages in terms of selectivity and reduced toxicity [2] [11].